molecular formula C11H10O2S B8364679 7-Carboxy-3-ethylbenzo[b]thiophene

7-Carboxy-3-ethylbenzo[b]thiophene

Cat. No. B8364679
M. Wt: 206.26 g/mol
InChI Key: SCMIDBXQHPKMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Carboxy-3-ethylbenzo[b]thiophene is a useful research compound. Its molecular formula is C11H10O2S and its molecular weight is 206.26 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

3-ethyl-1-benzothiophene-7-carboxylic acid

InChI

InChI=1S/C11H10O2S/c1-2-7-6-14-10-8(7)4-3-5-9(10)11(12)13/h3-6H,2H2,1H3,(H,12,13)

InChI Key

SCMIDBXQHPKMHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=C1C=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium (2.67 g) was stirred in ether (15 ml) at room temperature. A solution of 7-bromo-3-ethylbenzo[b]thiophene (4.40 g) and methyl iodide (7.76 g) in ether (50 ml) were added dropwise over 30 min. Then, refluxing was conducted for 50 min and the reaction mixture was cooled in ice water bath. Using a separate reaction vessel, pulverized dry ice was stirred in ether, and the Grignard reagent prepared above was transferred to the vessel for about 5 min. To the reaction mixture was added 2N hydrochloric acid to acidify the solution, and the ether layer was separated. The solution was made alkaline with a 5% aqueous sodium hydroxide solution. The separated aqueous layer was acidified with 2N hydrochloric acid. After extraction with ether, the extract was dried over sodium sulfate and concentrated to give the objective compound (3.22 g) as crystals.
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Reaction Step One
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2.67 g
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15 mL
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4.4 g
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reactant
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7.76 g
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reactant
Reaction Step Three
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50 mL
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solvent
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[Compound]
Name
Grignard reagent
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Reaction Step Six
[Compound]
Name
ice water
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0 (± 1) mol
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solvent
Reaction Step Seven

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